

# An In-depth Technical Guide to Ethylidenebis(trichlorosilane) (CAS: 18076-92-1)

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## Compound of Interest

Compound Name: Ethylidenebis(trichlorosilane)

Cat. No.: B096946

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## Introduction

**Ethylidenebis(trichlorosilane)**, also known as 1,1-bis(trichlorosilyl)ethane, is an organosilicon compound with the chemical formula  $C_2H_4Cl_6Si_2$ .<sup>[1][2][3][4][5]</sup> This highly reactive molecule serves as a valuable precursor and intermediate in the synthesis of more complex organosilicon materials. Its primary utility lies in the fields of materials science and inorganic chemistry, particularly as a monomer for specialized polymers and as a precursor for the deposition of silicon-containing thin films. Due to its reactive nature, particularly its sensitivity to moisture, stringent handling procedures are required. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, potential applications, and safety considerations.

## Chemical and Physical Properties

A summary of the key quantitative data for **Ethylidenebis(trichlorosilane)** is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Property	Value	Reference
Molecular Formula	C <sub>2</sub> H <sub>4</sub> Cl <sub>6</sub> Si <sub>2</sub>	[1][2][3][4]
Molecular Weight	296.94 g/mol	[1][2][4]
CAS Number	18076-92-1	[1][2][3][4]
Boiling Point	163.3 °C at 760 mmHg	[2]
Density	1.472 g/cm <sup>3</sup>	[2][4]
Flash Point	41.9 °C	[2]
Refractive Index	1.484	[2]
Vapor Pressure	2.71 mmHg at 25°C	[2]

## Synthesis

The primary method for the synthesis of 1,1-bis(trichlorosilyl)ethane is the hydrosilylation of vinyltrichlorosilane with trichlorosilane. The reaction involves the addition of the Si-H bond of trichlorosilane across the double bond of vinyltrichlorosilane. The selectivity of this reaction, yielding either the  $\alpha$ -adduct (1,1-bis(trichlorosilyl)ethane) or the  $\beta$ -adduct (1,2-bis(trichlorosilyl)ethane), is highly dependent on the catalyst used.[6][7]

## Experimental Protocol: Catalytic Hydrosilylation

A detailed experimental protocol for the synthesis of 1,1-bis(trichlorosilyl)ethane is described by Marciniak et al.[6][7] The selective formation of the  $\alpha$ -adduct is achieved using a palladium-based catalyst.

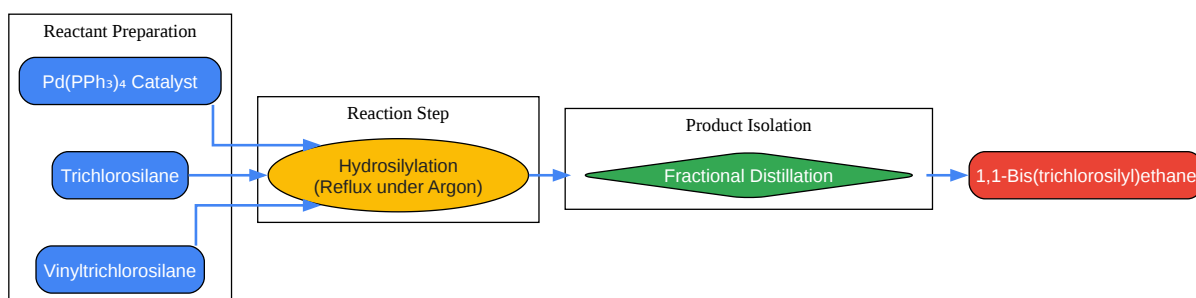
Materials:

- Vinyltrichlorosilane
- Trichlorosilane
- Tetrakis(triphenylphosphine)palladium(0) catalyst
- Argon (or other inert gas)

- Solvent (optional, the reaction can be run neat)
- Standard glassware for air-sensitive reactions (e.g., Schlenk line, septa, needles)

Procedure:

- All glassware should be thoroughly dried and purged with an inert gas (e.g., argon) to exclude moisture.
- In a two-necked round-bottom flask equipped with a condenser and a magnetic stirrer, vinyltrichlorosilane and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) are added under an inert atmosphere.
- Trichlorosilane is then added to the mixture. The molar ratio of trichlorosilane to vinyltrichlorosilane is typically near 1:1.
- The reaction mixture is heated under reflux. The progress of the reaction can be monitored by gas chromatography (GC).
- Upon completion, the product, 1,1-bis(trichlorosilyl)ethane, can be isolated and purified by fractional distillation under reduced pressure.



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Synthesis workflow for 1,1-bis(trichlorosilyl)ethane.

## Applications in Materials Science

**Ethylidenebis(trichlorosilane)** is primarily used as a precursor for the synthesis of silicon-containing polymers and as a deposition precursor in Chemical Vapor Deposition (CVD) processes.

### Precursor for Silicon-Containing Polymers

The two trichlorosilyl groups in the molecule are highly reactive and can be hydrolyzed to form silanols, which can then undergo condensation polymerization to form polysiloxanes. The ethylidene bridge between the two silicon atoms imparts specific structural characteristics to the resulting polymer, influencing its thermal and mechanical properties.

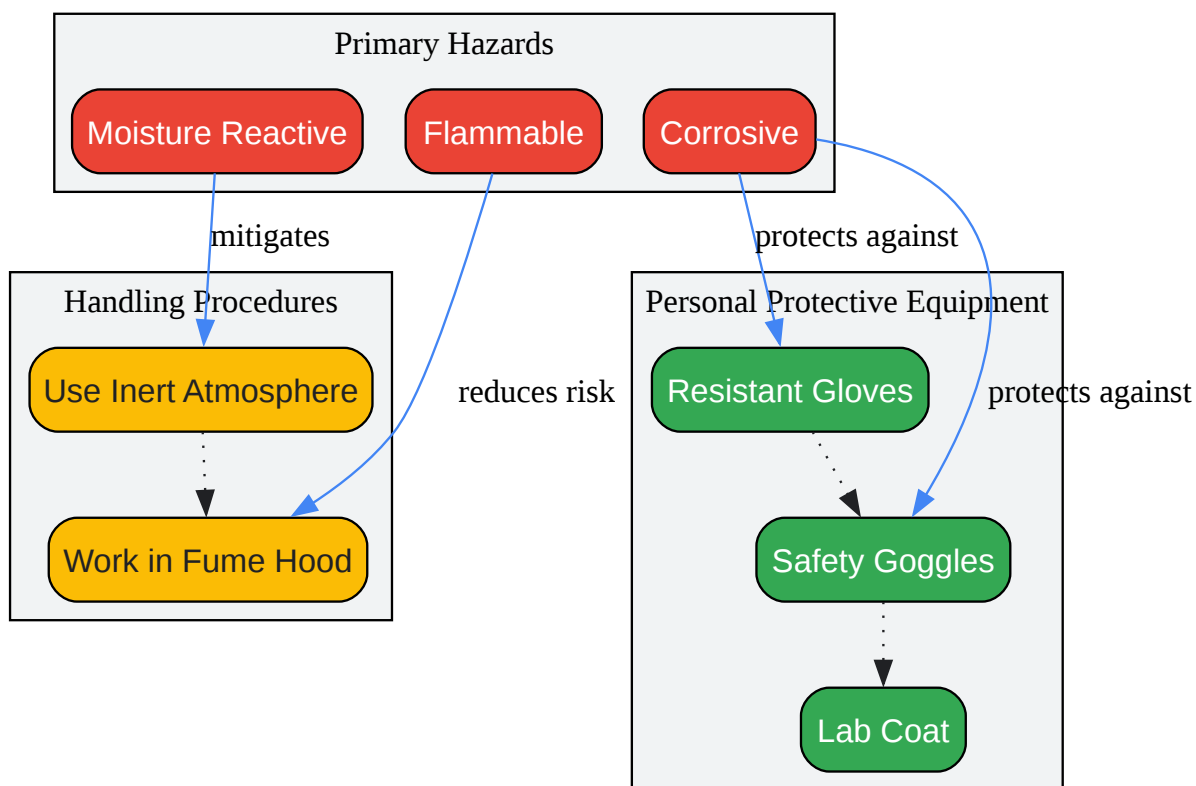
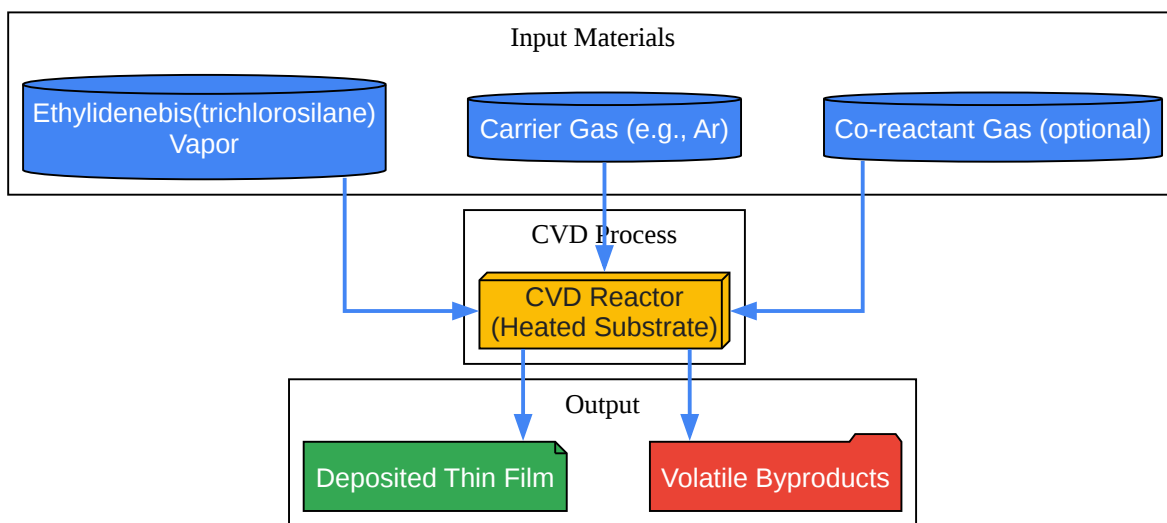
### Chemical Vapor Deposition (CVD) Precursor

Organosilicon compounds are widely used as precursors in CVD to deposit thin films of silicon dioxide, silicon carbide, and other silicon-containing materials for the semiconductor industry.<sup>[4][8][9][10][11]</sup> While specific CVD protocols for **ethylidenebis(trichlorosilane)** are not readily available in the literature, a general workflow can be described based on established CVD processes for similar organosilanes.

General Experimental Workflow for CVD:

- **Substrate Preparation:** The substrate (e.g., a silicon wafer) is cleaned to remove any contaminants.
- **Precursor Volatilization:** Liquid **Ethylidenebis(trichlorosilane)** is heated in a bubbler to generate a vapor. An inert carrier gas (e.g., argon or nitrogen) is passed through the bubbler to transport the precursor vapor to the reaction chamber.
- **Deposition:** The substrate is heated to a high temperature inside the CVD reactor. The precursor vapor, often mixed with a co-reactant gas (e.g., an oxidant like O<sub>2</sub> or N<sub>2</sub>O for SiO<sub>2</sub> deposition), is introduced into the reactor. The precursor decomposes on the hot substrate surface, leading to the formation of a thin film.

- Byproduct Removal: Volatile byproducts of the reaction are removed from the chamber by the vacuum system.



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